N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide)
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Overview
Description
EINECS 288-072-1, also known as Sodium C13-17 sec-alkyl sulphonate, is a surfactant commonly used in various industrial and household applications. This compound is part of the anionic surfactant family and is known for its excellent wetting, dispersing, and emulsifying properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The typical method for preparing Sodium C13-17 sec-alkyl sulphonate is through the sulfoxidation process. In this method, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions. The reaction mixture is then refined to obtain the final product .
Industrial Production Methods
Industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The reaction conditions are carefully monitored to ensure optimal yield and purity of the product. The final product is then purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium C13-17 sec-alkyl sulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Sulfonation: Sulfur dioxide and oxygen are the primary reagents used in the sulfoxidation process.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Sulfonation: The primary product is Sodium C13-17 sec-alkyl sulphonate.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can yield various alkyl derivatives depending on the conditions.
Scientific Research Applications
Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.
Mechanism of Action
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its ability to reduce surface tension. This property allows it to disrupt cell membranes, making it effective in cell lysis and protein extraction. The compound interacts with lipid bilayers, leading to membrane destabilization and increased permeability.
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium alkylbenzene sulfonate
Uniqueness
Sodium C13-17 sec-alkyl sulphonate is unique due to its specific alkyl chain length (C13-17), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities.
Properties
CAS No. |
85650-63-1 |
---|---|
Molecular Formula |
C28H26N4O6 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
3-amino-N-[4-[4-[(3-amino-4-hydroxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C28H26N4O6/c1-37-25-13-15(3-7-21(25)31-27(35)17-5-9-23(33)19(29)11-17)16-4-8-22(26(14-16)38-2)32-28(36)18-6-10-24(34)20(30)12-18/h3-14,33-34H,29-30H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
HBQWUISNSCLFOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)N)OC)NC(=O)C4=CC(=C(C=C4)O)N |
Origin of Product |
United States |
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